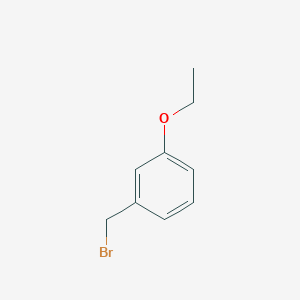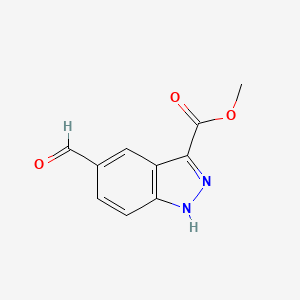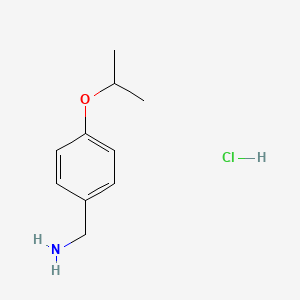
1-(Bromomethyl)-3-ethoxybenzene
Descripción general
Descripción
1-(Bromomethyl)-3-ethoxybenzene is a chemical compound that can be inferred as a derivative of benzene, where a bromomethyl group is attached to the first position and an ethoxy group to the third position of the benzene ring. This structure suggests that the compound could be used as an intermediate in the synthesis of various polymers or other organic molecules.
Synthesis Analysis
The synthesis of bromomethylated benzene derivatives is a topic of interest in several studies. For instance, a modified Gilch route using 1,4-bis(bromomethyl)benzene monomers has been shown to yield high molecular weight polyphenylenevinylene with narrow polydispersities . Another study reports the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from a tris(halomethyl)benzene derivative, indicating the versatility of halomethylated benzene compounds as molecular scaffolds . These studies suggest that 1-(Bromomethyl)-3-ethoxybenzene could similarly be synthesized and utilized in complex organic syntheses.
Molecular Structure Analysis
The molecular structure of bromomethylated benzene derivatives has been extensively studied. X-ray diffraction has been used to determine the crystal structures of various solvates of 1,2-bis(bromomethyl)benzene . These studies reveal the preferred anti arrangement of bromomethyl groups and provide insights into the reactivity and conformational preferences of such compounds. This information could be extrapolated to understand the molecular structure of 1-(Bromomethyl)-3-ethoxybenzene.
Chemical Reactions Analysis
Bromomethylated benzene compounds participate in a variety of chemical reactions. For example, 1-bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of lithiopropenal, has been used to synthesize juvenile hormone and other terpenoid structures . This demonstrates the reactivity of bromomethyl groups in cyclopropane rings, which could be relevant to the reactivity of 1-(Bromomethyl)-3-ethoxybenzene in similar contexts. Additionally, the methoxymethylation of alcohols using brominated benzene derivatives as catalysts has been reported, indicating the potential catalytic applications of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethylated benzene derivatives are influenced by their molecular structure. The presence of bromine atoms can lead to significant intermolecular interactions, such as C–H···Br and C–Br···Br, which affect the compound's melting point, solubility, and crystalline structure . These properties are crucial for the practical application and handling of the compound in various chemical processes. The solvates of bromomethylated benzenes have been studied to understand these interactions further .
Aplicaciones Científicas De Investigación
Polymer Synthesis
- "1-(Bromomethyl)-3-ethoxybenzene" is used in polymer synthesis. Uhrich et al. (1992) reported that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to create polymers with high molecular weight, where both O-alkylation and C-alkylation occur during polymerization. These polymers can be modified through acylation, benzylation, or silylation, illustrating the versatility of bromomethyl compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Supramolecular Interactions and Crystal Structures
- Nestler et al. (2018) analyzed the molecular structures and packing behavior of anisole derivatives with bis(hydroxymethyl) or bis(bromomethyl) pendants. These studies highlight the influence of bromine on molecular interactions and crystal structures, indicating that bromomethyl compounds like "1-(Bromomethyl)-3-ethoxybenzene" are significant in studying and manipulating supramolecular interactions (Nestler, Schwarzer, & Gruber, 2018).
Solar Cell Development
- In the field of photovoltaics, Jin et al. (2016) synthesized a bromomethyl addition product of [6,6]-phenyl-C61-butyric acid methyl ester for use in polymer solar cells. The introduction of the bromomethyl group improved the photovoltaic performance, indicating the potential of "1-(Bromomethyl)-3-ethoxybenzene" in the development of high-performance solar cells (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Fuel Cell Technology
- Yang et al. (2018) employed bromomethyl-containing crosslinkers in the creation of covalently crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This research suggests that bromomethyl compounds can enhance membrane durability and performance in fuel cell applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFHBVMZMKSRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624031 | |
| Record name | 1-(Bromomethyl)-3-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-ethoxybenzene | |
CAS RN |
3898-24-6 | |
| Record name | 1-(Bromomethyl)-3-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)





![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)


![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)



